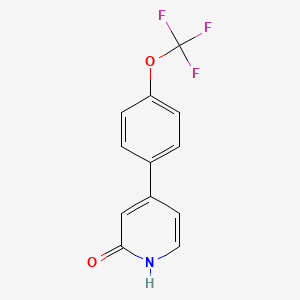2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine
CAS No.: 1187744-53-1
Cat. No.: VC11742899
Molecular Formula: C12H8F3NO2
Molecular Weight: 255.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1187744-53-1 |
|---|---|
| Molecular Formula | C12H8F3NO2 |
| Molecular Weight | 255.19 g/mol |
| IUPAC Name | 4-[4-(trifluoromethoxy)phenyl]-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-8(2-4-10)9-5-6-16-11(17)7-9/h1-7H,(H,16,17) |
| Standard InChI Key | WXEOMRWMBJHEIA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=O)NC=C2)OC(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)NC=C2)OC(F)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine belongs to the class of substituted pyridines, characterized by a hydroxyl group at the 2-position and a 4-trifluoromethoxyphenyl substituent at the 4-position of the pyridine ring. The trifluoromethoxy group (-OCF₃) is notable for its electron-withdrawing properties, which enhance metabolic stability and influence intermolecular interactions .
Molecular Formula and Weight
-
Molecular Formula: C₁₂H₈F₃NO₂
-
Molecular Weight: 255.19 g/mol (calculated)
The compound’s structure combines a pyridine core with a para-substituted trifluoromethoxyphenyl group, creating a planar geometry that facilitates π-π stacking interactions in biological systems .
Synthesis and Optimization Strategies
The synthesis of 2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine involves multi-step routes, often leveraging methodologies from analogous trifluoromethoxy-containing compounds.
Key Synthetic Routes
A representative pathway, inspired by the synthesis of antifungal azoles , includes:
-
Pyridine Ring Formation: Cyclization of appropriate precursors (e.g., enaminones or cyanopyridines) under acidic or basic conditions.
-
Introduction of the Hydroxyl Group: Directed ortho-metalation (DoM) or oxidation of a pre-existing methyl group at the 2-position.
-
Trifluoromethoxyphenyl Coupling: Suzuki-Miyaura cross-coupling between a 4-bromopyridine intermediate and 4-trifluoromethoxyphenylboronic acid.
Reaction conditions for the coupling step typically employ palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C .
Industrial-Scale Considerations
Industrial production prioritizes atom economy and catalytic efficiency. Continuous-flow reactors and microwave-assisted synthesis have been explored to reduce reaction times and improve yields .
Physicochemical Properties
While experimental data for this specific compound remain limited, properties can be inferred from structurally related molecules:
| Property | Value/Description |
|---|---|
| Melting Point | Estimated 150–160°C (decomposes) |
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP | ~2.8 (predicted) |
| Stability | Stable under inert atmospheres |
The trifluoromethoxy group contributes to enhanced lipophilicity, making the compound suitable for penetration into lipid membranes .
Biological Activity and Research Findings
Although direct studies on 2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine are scarce, its structural analogs exhibit notable biological effects:
Enzyme Inhibition
The hydroxyl and trifluoromethoxy groups position this compound as a potential inhibitor of metalloproteinases (e.g., ADAMTS5) and cytochrome P450 enzymes. Molecular docking studies suggest that the hydroxyl group coordinates with active-site zinc ions, while the trifluoromethoxy group engages in hydrophobic interactions .
Applications and Industrial Relevance
Pharmaceutical Development
-
Antifungal Agents: Structural parallels to clinical candidates like TAK-187 support its exploration in treating systemic fungal infections .
-
Anti-Inflammatory Drugs: Modulation of metalloproteinase activity could mitigate conditions like osteoarthritis.
Materials Science
The compound’s thermal stability and π-conjugated system make it a candidate for organic light-emitting diodes (OLEDs) and photovoltaic cells.
Comparison with Structural Analogs
The para-substituted trifluoromethoxy group in the target compound optimizes both electronic and steric properties for biological interactions.
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to streamline production.
-
In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles.
-
Structure-Activity Relationships: Systematically modify substituents to enhance potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume